N~4~-1,3-benzodioxol-5-yl-N~6~-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-1,3-Benzodioxol-5-yl-N⁶-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1,3-benzodioxol-5-yl substituent at the N⁴ position and a cycloheptyl group at the N⁶ position. This scaffold is structurally analogous to kinase inhibitors, where the pyrazolo[3,4-d]pyrimidine core serves as a purine mimic for ATP-binding site interactions . The 1,3-benzodioxol moiety may enhance metabolic stability compared to simpler aryl groups, while the bulky cycloheptyl substituent likely contributes to hydrophobic binding interactions.
Properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-2-5-9-17(8-4-1)28-25-29-23(27-18-12-13-21-22(14-18)33-16-32-21)20-15-26-31(24(20)30-25)19-10-6-3-7-11-19/h3,6-7,10-15,17H,1-2,4-5,8-9,16H2,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFIRKQJHRXHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
The 3-chloro-4-methylphenyl substituent in introduces steric bulk and electronegativity, which may enhance target affinity but reduce solubility (0.5 μg/mL).
Core Modifications :
- Methylation at the 1-position in and may reduce metabolic degradation compared to the phenyl group in the target compound.
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